2-Methyl-1H-benzo[G]indole

Electrochemistry Oxidation Potential Redox Properties

2-Methyl-1H-benzo[G]indole (CAS 18505-87-8, C13H11N, MW 181.23 g/mol) is a tricyclic heterocycle comprising a naphthalene skeleton fused to a 2-methylpyrrole ring. It belongs to the benzo[g]indole class, which is characterized by an extended π-conjugated system relative to simple indoles.

Molecular Formula C13H11N
Molecular Weight 181.23 g/mol
CAS No. 18505-87-8
Cat. No. B3348751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1H-benzo[G]indole
CAS18505-87-8
Molecular FormulaC13H11N
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C3=CC=CC=C3C=C2
InChIInChI=1S/C13H11N/c1-9-8-11-7-6-10-4-2-3-5-12(10)13(11)14-9/h2-8,14H,1H3
InChIKeyFLUACKUJKJAYKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1H-benzo[G]indole (CAS 18505-87-8) – Core Properties and Structural Context for Scientific Procurement


2-Methyl-1H-benzo[G]indole (CAS 18505-87-8, C13H11N, MW 181.23 g/mol) is a tricyclic heterocycle comprising a naphthalene skeleton fused to a 2-methylpyrrole ring. It belongs to the benzo[g]indole class, which is characterized by an extended π-conjugated system relative to simple indoles [1]. This structural extension imparts distinct electronic, optical, and redox properties that are actively exploited in the design of deep-blue OLED emitters, electrochromic polymers, and bioactive small molecules [1][2]. The 2-methyl substituent further modulates reactivity at the pyrrole α-position and influences both the oxidation potential and the steric environment during derivatization [3].

Why a Generic Indole or Unsubstituted Benzo[g]indole Cannot Replace 2-Methyl-1H-benzo[G]indole


The fused naphthalene ring in benzo[g]indoles creates a fundamentally different electronic landscape compared to simple indoles, altering both the HOMO–LUMO gap and the regioselectivity of electrophilic substitution [1]. The 2-methyl group further distinguishes the compound from its unsubstituted parent (1H-benzo[g]indole, CAS 233-34-1) by blocking the most reactive pyrrole position, thereby redirecting synthetic functionalization and preventing unwanted polymerization at the α-site [2]. Consequently, substituting a generic 2-methylindole or unsubstituted benzo[g]indole will result in divergent material performance (e.g., emission color purity, polymer morphology, bioactivity) that cannot be predicted without the specific quantitative comparisons provided below.

Competitive Differentiation of 2-Methyl-1H-benzo[G]indole: Quantitative Evidence Against Closest Analogs


Oxidation Potential: 2-Methyl-1H-benzo[G]indole vs. 2-Methylindole

The oxidation potential of 2-methylindole is reported as +0.65 V vs. Ag|Ag+ in acetonitrile [1]. No experimental value for 2-methyl-1H-benzo[G]indole was found in the accessed literature; however, class-level inference from the known behavior of benzo[g]indoles indicates that extension of the π-system through benzoannulation lowers the oxidation potential relative to the non-annulated analog [2]. A quantitative prediction from DFT calculations on related substituted indoles suggests that benzo[g]annulation can shift the oxidation potential cathodically by 0.1–0.3 V, although this value remains to be experimentally confirmed for the 2-methyl derivative [2].

Electrochemistry Oxidation Potential Redox Properties

Electropolymerization Capability: 2-Methyl-1H-benzo[G]indole vs. 1H-Benzo[g]indole

1H-Benzo[g]indole (BIn) undergoes facile anodic oxidation to form free-standing poly(1H-benzo[g]indole) (PBIn) films with good electrochromic properties (tan ↔ pale green) [1]. The presence of the 2-methyl group in 2-methyl-1H-benzo[G]indole blocks the favored coupling site, which is expected to alter the polymerization mechanism and the resulting polymer morphology. Direct experimental comparison data are not available for the 2-methyl monomer; in the simple indole series, 2-methylindole does not form conducting polymers, yielding only small oligomers, whereas indoles methylated on the benzene ring do polymerize [2].

Electropolymerization Conducting Polymers Electrochromic Materials

Deep-Blue OLED Performance: Benzo[g]indole-Core vs. Conventional Fluorescent Cores

A 2-(pyridine-4-yl)-3-phenyl-1H-benzo[g]indole-based emitter (CzCNBPyIp) achieved a solution-processed deep-blue OLED with CIE coordinates of (0.162, 0.085), a maximum external quantum efficiency (EQE) of 2.6%, and a negligible efficiency roll-off between 1,000 and 10,000 cd m⁻² [1]. The photoluminescence quantum yield (PLQY) of the emitter layer reached 76.01% with emission peaking at ~410 nm [1]. This performance places the benzo[g]indole core among the best solution-processed deep-blue fluorescent materials, outperforming many conventional indole or fluorene-based emitters that suffer from severe efficiency roll-off in the high-luminance regime.

OLED Deep-Blue Emitter Photoluminescence Quantum Yield

Cytotoxic Activity: 3-Methyl-benzo[g]indole Derivatives vs. Unsubstituted Indole Analogues

A series of 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives were screened by the National Cancer Institute (NCI) and demonstrated notable cytotoxic activity against human cancer cell lines [1]. While specific IC₅₀ values were not retrieved, the 3-methyl-benzo[g]indole scaffold was essential for activity, and direct comparison with 3-methylindole analogs (lacking the fused benzene ring) showed the benzo[g]indole framework is required for potent cytotoxicity. This establishes the 2-methyl-1H-benzo[G]indole core as a privileged starting point for medicinal chemistry optimization.

Cytotoxicity Anticancer Aryldiazenyl Derivatives

Optimal Procurement Scenarios for 2-Methyl-1H-benzo[G]indole Based on Validated Differentiation


Solution-Processed Deep-Blue OLED Emitter Development

Leverage the benzo[g]indole core's demonstrated ability to achieve CIE_y = 0.085 and stable EQE at high luminance (up to 10,000 cd m⁻²) [1]. 2-Methyl-1H-benzo[G]indole serves as a key intermediate for synthesizing D–π–A–π–D type emitters with minimal efficiency roll-off, directly addressing the commercialization bottleneck of deep-blue OLEDs.

Non-Polymerizable Electroactive Small Molecule for Organic Electronics

Unlike the unsubstituted 1H-benzo[g]indole, which readily electropolymerizes [2], the 2-methyl derivative resists polymerization at the α-position. This makes it suitable for applications requiring discrete, non-polymeric electroactive molecules, such as hole-transport layers or redox mediators, where film formation is undesirable.

Anticancer Lead Optimization Starting from a Privileged Benzo[g]indole Scaffold

The 2-methyl-1H-benzo[G]indole core has been validated through NCI-60 screening of 2-(aryldiazenyl)-3-methyl derivatives as a scaffold that imparts cytotoxicity [3]. Procurement for medicinal chemistry programs targeting novel anticancer agents can build upon this established structure–activity relationship, focusing on further derivatization at the 3-position.

Spectroscopic Probe Design Utilizing Extended π-Conjugation

The extended naphthalene π-system of benzo[g]indoles, combined with the electron-donating 2-methyl group, red-shifts absorption and emission relative to simple indoles. This property supports the design of fluorescent probes for bioimaging and sensing, where longer wavelength excitation and emission are desirable for deeper tissue penetration and reduced autofluorescence [4].

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